An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol (CAS Number 175278-07-6)
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol (CAS Number 175278-07-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethoxy)benzyl alcohol is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available data on 2-(trifluoromethoxy)benzyl alcohol, including its physicochemical properties, a representative synthetic protocol, and its potential applications in research and development. Due to the limited availability of specific experimental data for 2-(trifluoromethoxy)benzyl alcohol in the public domain, this guide also includes illustrative spectroscopic data from the closely related analogue, 2-(trifluoromethyl)benzyl alcohol, to provide researchers with a comparative and practical reference.
Physicochemical Properties
2-(Trifluoromethoxy)benzyl alcohol is a white to almost white clear liquid or fused solid at room temperature.[1] Its key physical and chemical properties, compiled from various chemical suppliers, are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 175278-07-6 | [1][2] |
| Molecular Formula | C₈H₇F₃O₂ | [1][2] |
| Molecular Weight | 192.14 g/mol | [1][2] |
| Appearance | White to almost white clear liquid or fused solid | [1] |
| Boiling Point | 96-98 °C at 12 mmHg | [3] |
| Density | 1.33 g/cm³ | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Purity | ≥96% (GC) | [1] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1] |
Synthesis and Reactivity
Representative Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid
Materials:
-
2-(Trifluoromethoxy)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6N)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous tetrahydrofuran under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly add 6N hydrochloric acid to quench the reaction until no further gas evolution is observed.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethoxy)benzyl alcohol.
-
The crude product can be further purified by column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow.
Spectroscopic Analysis (Illustrative Data from 2-(Trifluoromethyl)benzyl Alcohol)
As specific spectroscopic data for 2-(trifluoromethoxy)benzyl alcohol is not publicly available, the following tables present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the structurally similar compound, 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5), for illustrative purposes.[5][6] This data can serve as a useful reference for researchers in characterizing their synthesized 2-(trifluoromethoxy)benzyl alcohol, with the expectation of similar aromatic splitting patterns and characteristic shifts for the benzylic protons and carbon.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | d | 1H | Aromatic H |
| 7.59 | d | 1H | Aromatic H |
| 7.50 | t | 1H | Aromatic H |
| 7.33 | t | 1H | Aromatic H |
| 4.79 | s | 2H | -CH₂OH |
| 3.06 | s | 1H | -CH₂OH |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 139.25 | Aromatic C |
| 132.09 | Aromatic C |
| 128.62 | Aromatic C |
| 127.33 | Aromatic C |
| 125.65 | Aromatic C |
| 123.34 | Aromatic C |
| 121.16 | q, -CF₃ |
| 61.08 | -CH₂OH |
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 176 | 79.3 | [M]⁺ |
| 157 | 17.9 | [M - H₂O]⁺ |
| 127 | 100 | [M - H₂O - HF]⁺ |
| 109 | 16.6 | [C₇H₅O]⁺ |
| 79 | 51.0 | [C₆H₅]⁺ |
Applications in Drug Development and Research
The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry due to its unique electronic properties and steric profile. It is more lipophilic and metabolically stable than a methoxy group, which can lead to improved pharmacokinetic properties of drug candidates.[4] 2-(Trifluoromethoxy)benzyl alcohol serves as a key intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety into larger molecules.
While specific examples of drugs synthesized directly from 2-(trifluoromethoxy)benzyl alcohol are not widely reported, the strategic importance of the trifluoromethoxy-substituted phenyl motif is well-established in drug discovery.
The logical relationship for the utility of fluorinated building blocks like 2-(trifluoromethoxy)benzyl alcohol in drug discovery is depicted below.
Safety Information
Safety data sheets (SDS) for 2-(trifluoromethoxy)benzyl alcohol are available from several suppliers.[1][7] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the manufacturer's SDS.
Conclusion
2-(Trifluoromethoxy)benzyl alcohol is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental and spectroscopic data for this specific compound are not widely available, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and illustrative data from a close structural analogue. The unique properties conferred by the trifluoromethoxy group make this and related compounds important tools for researchers aiming to optimize the biological activity and pharmacokinetic profiles of novel molecules.
References
- 1. 2-(Trifluoromethoxy)benzyl alcohol | 175278-07-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Page loading... [guidechem.com]
- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]
